

loxaglic acid chemical properties and structure

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Compound of Interest		
Compound Name:	Ioxaglic Acid	
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An In-depth Technical Guide to the Chemical Properties and Structure of Ioxaglic Acid

Introduction

loxaglic acid is a low-osmolality, ionic, iodinated contrast medium used in various diagnostic imaging procedures.[1][2] Marketed under the trade name Hexabrix, it enhances the visibility of internal structures during X-ray-based examinations such as angiography, arteriography, urography, and computed tomography (CT).[1][2] As a member of the tri-iodinated benzoate family, its structure is designed to be water-soluble and to contain a high concentration of iodine, the element responsible for attenuating X-rays. loxaglic acid is considered a low-osmolarity agent, which is associated with a lower incidence of adverse effects compared to older, high-osmolarity contrast media. This document provides a detailed overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for ioxaglic acid, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

loxaglic acid is a complex organoiodine compound, specifically a benzenedicarboxamide. Its structure consists of two tri-iodinated benzene rings linked together. Key structural features include N-substituted carbamoyl groups, an acetyl(methyl)amino group, and a benzoic acid moiety. This intricate structure is crucial for its function as a contrast agent, providing high iodine content for radiopacity and appropriate physicochemical properties for in-vivo application.

- IUPAC Name: 3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid
- SMILES:
 CC(=0)N(C)C1=C(I)C(=C1I)C(=0)NCC(=0)NC2=C(I)C(=C(C(=C2I)C(=0)O)I)C(=O)NCCO)C(=O)NC
- InChl Key: TYYBFXNZMFNZJT-UHFFFAOYSA-N



Chemical and Physical Properties

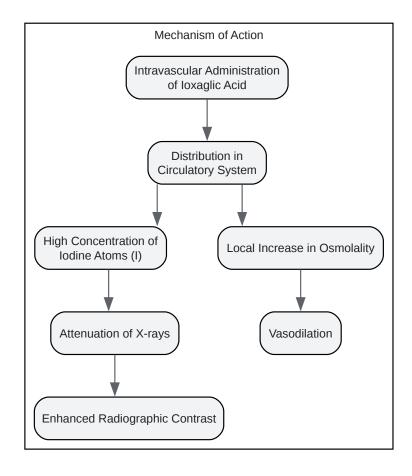
The physicochemical properties of **ioxaglic acid** are summarized in the table below. These properties are fundamental to its performance and safety profile as an injectable diagnostic agent.

Property	Value	Re
Molecular Formula	C24H21I6N5O8	
Molecular Weight	1268.88 g/mol	_
CAS Number	59017-64-0	_
Appearance	Clear, colorless to pale yellow solution	
Decomposition Temp.	≥ 300°C	_
Osmolality	600 mOsm/kg water (at 37°C)	_
Water Content	≤ 5%	_
Residue on Ignition	≤ 0.1%	
Protein Binding	14%	
Metabolism	Excreted unchanged	_
Elimination Half-life	92 minutes (61-140 min range)	_
Excretion	Primarily renal	

Mechanism of Action

The primary mechanism of action for **ioxaglic acid** is as an X-ray contrast agent. The six iodine atoms per molecule are highly effective at absorbing X-rays, thus increasing the density of tissues and fluids where the agent is distributed. This differential absorption compared to surrounding tissues creates the contrast seen on a radiograph. A secondary physiological effect is vasodilation, which is not due to a specific receptor interaction but is primarily a consequence of the local increase in osmolality caused by the contrast medium solution.





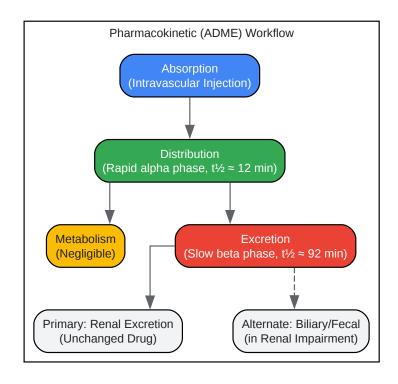
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Fig. 1: Mechanism of action for ioxaglic acid as a contrast agent.

Pharmacokinetics: ADME Profile

Following intravascular injection, **ioxaglic acid** is rapidly distributed throughout the circulatory system and is eliminated by the kidneys. Its pharmacokinetic profile is typically described by a two-compartment model, characterized by a rapid initial distribution phase and a slower elimination phase. The agent is not metabolized and is excreted unchanged in the urine. In patients with severe renal impairment, an alternative excretion pathway through the gallbladder and small intestine becomes more significant.





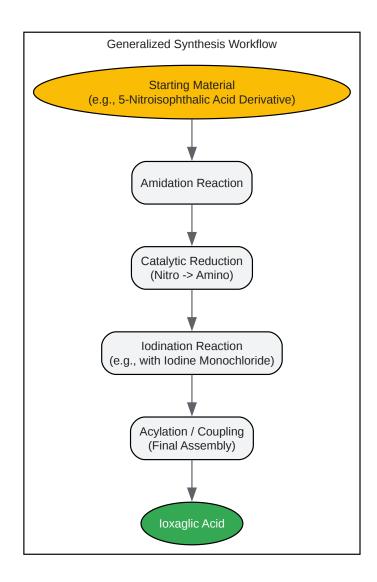
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Fig. 2: ADME profile of ioxaglic acid.

Experimental Protocols Generalized Synthesis Workflow

The synthesis of **ioxaglic acid**, like other iodinated contrast agents, involves a multi-step process starting from a substituted benzene ring. While specific protocols for **ioxaglic acid** are proprietary, a general workflow can be inferred from the synthesis of related compounds like ioxitalamic acid. The core process involves amidation, catalytic reduction of a nitro group to an amine, iodination of the aromatic ring, and finally, acylation.





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Fig. 3: Generalized synthesis scheme for iodinated contrast agents.

Quality Control and Identification

Quality control for **ioxaglic acid** is performed according to pharmacopeial standards, such as the United States Pharmacopeia (USP). These tests ensure the identity, purity, and quality of the final drug substance.

USP Identification Test A: Thin-Layer Chromatography (TLC)

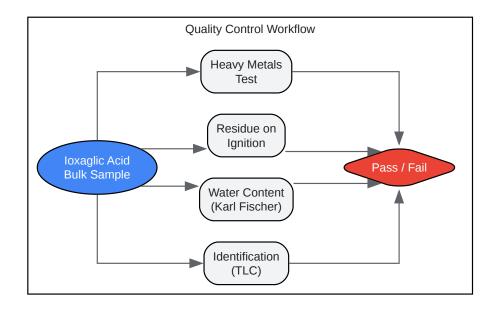
- Objective: To confirm the identity of the substance by comparing its chromatographic behavior to a reference standard.
- Test Solution Preparation: Dissolve 50 mg of ioxaglic acid in 5 mL of methanol.



- Application Volume: 5 μL.
- Developing Solvent System: A mixture of butyl alcohol, water, and acetic acid in a 50:25:11 ratio.
- Procedure: Spot the test solution and a standard solution of USP **loxaglic Acid** RS on a TLC plate. Develop the plate using the specified solvent system. After development, the Rf values of the principal spots from the test solution must correspond to those from the standard solution.

USP Limit Tests

- Water Content: Not more than 5% as determined by Karl Fischer titration (Method I <921>).
- Residue on Ignition: Not more than 0.1%. The sample is ignited, moistened with sulfuric acid, and re-ignited at 600°C.
- Heavy Metals: A colorimetric comparison test is used to ensure heavy metal content is below the specified limit (typically ≤ 10 ppm).



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Fig. 4: Quality control testing workflow for ioxaglic acid.

In-Vitro Vasodilation Assay

- Objective: To determine the mechanism of contrast media-induced vasodilation.
- Methodology:

Foundational & Exploratory





- Rabbit central ear arteries and basilar arteries were isolated and mounted in an in-vitro system.
- Vessels were pre-contracted using agents that act through different mechanisms: potassium
 (depolarization), noradrenaline (α₁-adrenoceptor activation), or histamine (H₁ receptor activation).
- Concentration-dependent relaxation responses were measured upon application of ioxaglic acid (ioxaglate), diatrizoate, and iohexol.
- Control solutions with equiosmolar concentrations of NaCl or mannitol were used to assess the contribution of osmolality.
- Key Finding: The relaxation induced by the contrast media correlated strongly with the relaxation caused by equiosmolar solutions of NaCl or mannitol. This suggests that the vasodilator effect is primarily a result of the physical property of osmolality rather than a specific pharmacological interaction with vascular receptors.

Conclusion

loxaglic acid is a well-characterized, low-osmolality iodinated contrast agent. Its chemical structure, featuring two tri-iodinated benzene rings, is optimized for high radiopacity and aqueous solubility. Its primary mechanism of action is the physical attenuation of X-rays, while its main physiological side effect, vasodilation, is driven by the osmolality of the solution. The pharmacokinetic profile is favorable for a diagnostic agent, showing rapid distribution and complete elimination in an unchanged form through the kidneys. Standardized experimental protocols are in place to ensure its identity and quality for clinical use. This technical guide provides a core understanding of **ioxaglic acid** for professionals engaged in research and development in the fields of diagnostic imaging and pharmaceutical sciences.

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